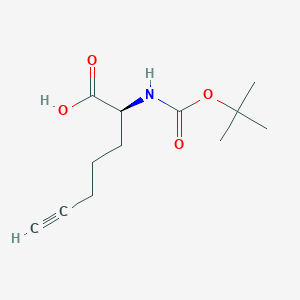

(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid” is a compound that contains an amino acid backbone with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting. The “hept-6-ynoic acid” part suggests that this compound has a seven-carbon chain with a triple bond at the 6-position and a carboxylic acid group at the end.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a Boc group in the presence of a suitable catalyst. The hept-6-ynoic acid part could be synthesized via an alkyne synthesis method, such as the Sonogashira coupling, followed by the addition of a carboxylic acid group through oxidation.Molecular Structure Analysis

The molecular structure of this compound would include a long carbon chain, a triple bond indicating an alkyne group, a carboxylic acid group (-COOH), and an amine group (-NH2) protected by a Boc group.Chemical Reactions Analysis

This compound, like other organic compounds, could undergo a variety of reactions. The carboxylic acid group could react with bases to form a salt, or with alcohols to form an ester. The alkyne group could undergo addition reactions, and the Boc-protected amine could be deprotected under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions it’s under. Generally, compounds with carboxylic acid groups tend to form hydrogen bonds, which could lead to higher melting and boiling points compared to similar-sized hydrocarbons.Scientific Research Applications

Synthesis and Chemical Properties

(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid is involved in the synthesis of various non-proteinogenic amino acids and their derivatives, which are essential in medicinal chemistry and peptide research. For instance, it has been used in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, showcasing its utility in generating amino acids with specific functionalities for further chemical transformations (Adamczyk & Reddy, 2001). Additionally, the tert-butoxycarbonyl (Boc) group, a significant feature of this molecule, is highlighted for its importance in the protection of amines during the synthesis of N-Boc-protected amino acids, which are pivotal in peptide synthesis and modification processes. Such processes benefit from the Boc group's resistance to racemization and its straightforward removal under mild conditions, making it a cornerstone in the synthesis of complex peptides and multifunctional molecules (Heydari et al., 2007).

Polymer and Peptide Research

In the realm of polymer science, derivatives of (S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid contribute to the development of chiral polymers and materials with unique properties. For example, the copolymerization of its derivatives with achiral monomers has been explored to understand the impact of chiral monomers on the helical conformation and chiroptical properties of the resulting polymers. This research illuminates the potential for creating materials with specific optical activities, which could have applications ranging from advanced materials science to biotechnology (Gao, Sanda, & Masuda, 2003).

Safety And Hazards

As with any chemical, handling should be done with appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound.

Future Directions

The study and application of such compounds could be valuable in the field of medicinal chemistry or materials science, given their potential use in peptide synthesis or as building blocks for more complex molecules.

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEWJXYUGXQFLG-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2985063.png)

![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)

![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)

![1-Benzyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2985078.png)

![2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B2985080.png)

![N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2985082.png)

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)